3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo-
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Overview
Description
3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- is a chemical compound with the molecular formula C5H5NO4S. It is a derivative of pyridine, characterized by the presence of a sulfonic acid group at the 3-position, a hydroxyl group at the 4-position, and a keto group at the 6-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- typically involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group, and subsequent reduction to yield the desired sulfonic acid . This process can be carried out using crude 3-chloropyridine N-oxide, followed by direct further reaction of the pyridine-3-sulfonic acid N-oxide in the presence of Raney nickel in an alkaline solution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar oxidation and reduction reactions. The use of concentrated sulfuric acid at high temperatures (300-350°C) for the sulfonation of pyridine is a common approach .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as Raney nickel. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to the formation of more reduced forms of the compound .
Scientific Research Applications
3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The hydroxyl and keto groups also play a role in its chemical behavior, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypyridine-3-sulfonic acid: Similar in structure but with different functional group positions.
3-Pyridinesulfonic acid: Lacks the hydroxyl and keto groups present in the target compound.
6-Hydroxypyridine-3-sulfonic acid: Another derivative with different functional group arrangements.
Uniqueness
3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H5NO5S |
---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
4-hydroxy-6-oxo-3H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2,4,7H,(H,9,10,11) |
InChI Key |
LVLIYJZRCHZLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C(C1S(=O)(=O)O)O |
Origin of Product |
United States |
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